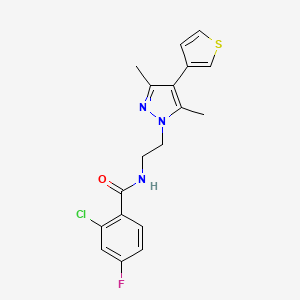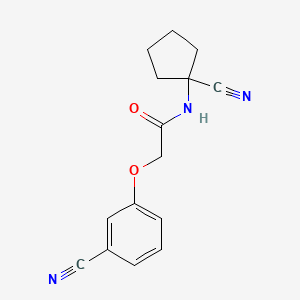
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of pharmacology. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
作用机制
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is a potent and selective agonist of the A1 adenosine receptor. When N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide binds to the A1 adenosine receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that regulate physiological processes such as cardiovascular function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce the release of neurotransmitters such as glutamate and dopamine, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce blood pressure, protect against ischemia-reperfusion injury, and reduce inflammation in various tissues.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has several advantages as a research tool in the field of pharmacology. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor without affecting other receptors. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is also stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide and its potential use as a research tool in the field of pharmacology. One direction is to further investigate the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in various tissues and disease models. Another direction is to develop more stable and selective analogs of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide that can be used for long-term studies. Finally, the use of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in combination with other drugs or therapies could be explored to identify potential synergistic effects.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide involves the reaction of 1-cyanocyclopentylamine with 3-cyanophenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in its pure form. The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been optimized and improved over the years, resulting in a high yield of the compound with minimal impurities.
科学研究应用
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential use as a research tool in the field of pharmacology. The A1 adenosine receptor, which is the target of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, is involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been used to study the role of the A1 adenosine receptor in these processes and to identify potential therapeutic targets for various diseases.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-4-3-5-13(8-12)20-10-14(19)18-15(11-17)6-1-2-7-15/h3-5,8H,1-2,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSBSCIJPXMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)


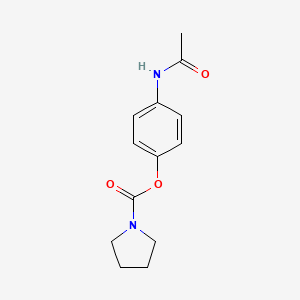
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)
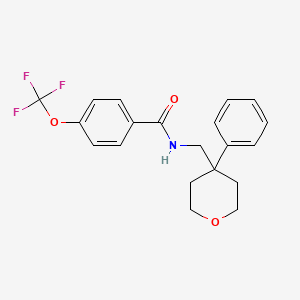
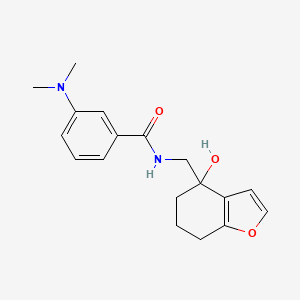
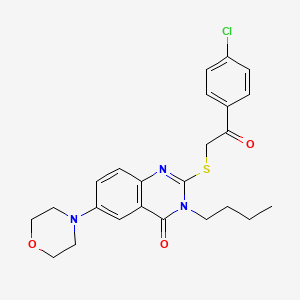
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
